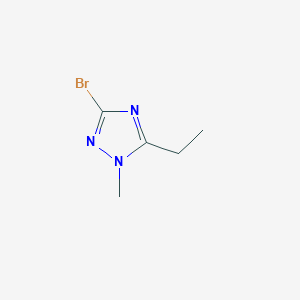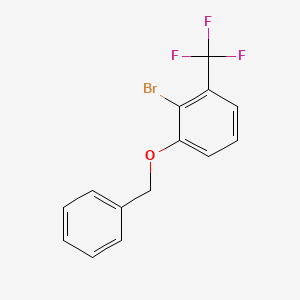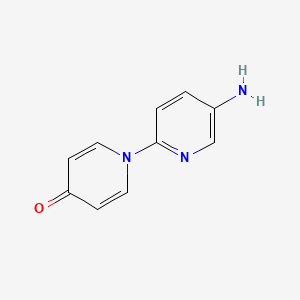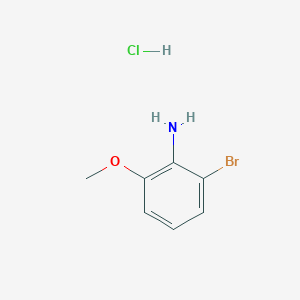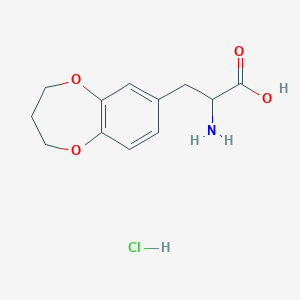
2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride
Descripción general
Descripción
“2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClNO4 . It is available for research use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H15NO4.ClH/c13-9(12(14)15)6-8-2-3-10-11(7-8)17-5-1-4-16-10;/h2-3,7,9H,1,4-6,13H2,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.71 . It is a powder and should be stored at room temperature . Other physical and chemical properties such as boiling point were not available in the sources I found .Aplicaciones Científicas De Investigación
Fluorescence Derivatization for Biological Assays
Research has shown that compounds similar to 2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride can be used in fluorescence derivatization. This application is particularly useful for biological assays where strong fluorescence and good quantum yields are desirable. Derivatives demonstrating strong fluorescence in ethanol and water at physiological pH have been developed for this purpose (Frade et al., 2007).
Antimicrobial Activity
Several studies have synthesized derivatives containing similar structural moieties to investigate their antimicrobial properties. Compounds have been found to exhibit good antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Renewable Building Blocks for Material Science
Research into the use of naturally occurring phenolic compounds, such as phloretic acid, has demonstrated the potential of these substances as renewable building blocks for material science. These compounds have been used to enhance the reactivity of molecules towards benzoxazine ring formation, indicating a sustainable alternative to conventional phenols for providing specific properties to materials (Trejo-Machin et al., 2017).
Polymorphism in Pharmaceutical Compounds
Studies have also focused on the polymorphism of compounds with similar structural characteristics, which is crucial for the development of pharmaceuticals. Characterizing these polymorphic forms using various spectroscopic and diffractometric techniques helps in understanding the physical and chemical properties that affect drug formulation and efficacy (Vogt et al., 2013).
Modification of Hydrogels for Medical Applications
The research has extended to the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, showcasing potential for medical applications. Such modifications have been shown to increase the thermal stability and biological activity of the polymers, suggesting their use in various therapeutic applications (Aly & El-Mohdy, 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the sources I found, its potential uses could be explored in various fields of research given its unique structure . As with any chemical compound, further studies would be needed to fully understand its properties and potential applications.
Propiedades
IUPAC Name |
2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-9(12(14)15)6-8-2-3-10-11(7-8)17-5-1-4-16-10;/h2-3,7,9H,1,4-6,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVNIJFYFMRBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(C(=O)O)N)OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



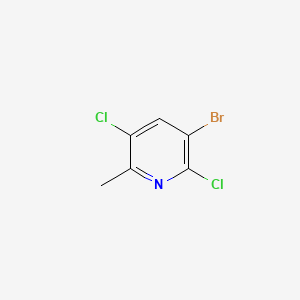
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
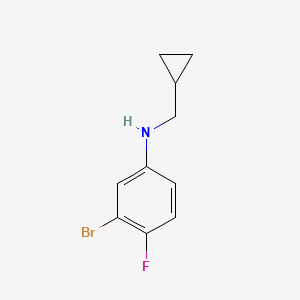

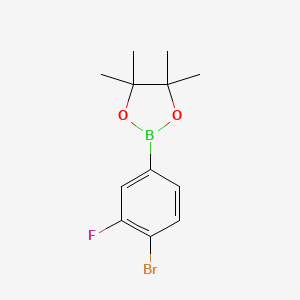
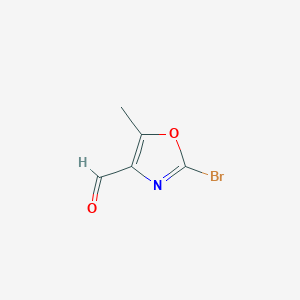
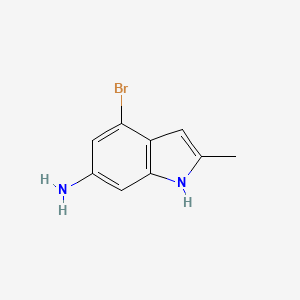
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
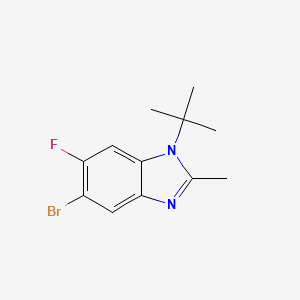
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
